molecular formula C10H10F2O3S B13468304 2,2-Difluorocyclopropyl 4-methylbenzenesulfonate

2,2-Difluorocyclopropyl 4-methylbenzenesulfonate

Cat. No.: B13468304
M. Wt: 248.25 g/mol
InChI Key: QDOUPYWOXVTNIF-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C10H10F2O3S It is characterized by the presence of a difluorocyclopropyl group attached to a 4-methylbenzene-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluorocyclopropyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,2-difluorocyclopropylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

2,2-Difluorocyclopropyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluorocyclopropyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The difluorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate
  • (2,2-Difluorocyclopropyl)methyl 4-methylbenzene-1-sulfonate

Uniqueness

2,2-Difluorocyclopropyl 4-methylbenzene-1-sulfonate is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C10H10F2O3S

Molecular Weight

248.25 g/mol

IUPAC Name

(2,2-difluorocyclopropyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C10H10F2O3S/c1-7-2-4-8(5-3-7)16(13,14)15-9-6-10(9,11)12/h2-5,9H,6H2,1H3

InChI Key

QDOUPYWOXVTNIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC2(F)F

Origin of Product

United States

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